Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate: This compound has a thiadiazole ring instead of a triazole ring.
Ethyl 2-(2,4-Difluorophenyl)-2,2-difluoroacetate: This compound has a difluoroacetate group instead of a triazole ring.
Uniqueness
Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of a triazole ring and a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9F2N3O2 |
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Molecular Weight |
253.20 g/mol |
IUPAC Name |
ethyl 3-(2,4-difluorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |
InChI Key |
NVTBNJLUWKFEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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